

The Dynein Light Chains DYNLRB1 and DYNLRB2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **LC10**

Cat. No.: **B15549233**

[Get Quote](#)

An In-depth Examination of the "**LC10**" Family of Dynein Light Chains and Their Orthologs in Cellular Processes and Disease

This technical guide provides a comprehensive overview of the dynein light chains DYNLRB1 and DYNLRB2, often informally referred to as members of the "**LC10**" or "Roadblock" family. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on their function, interaction partners, and involvement in key signaling pathways. The guide includes structured data tables for quantitative analysis, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.

Introduction to DYNLRB1 and DYNLRB2

Dynein light chain roadblock-type 1 (DYNLRB1) and dynein light chain roadblock-type 2 (DYNLRB2) are highly conserved, 11-kDa proteins that function as components of the cytoplasmic and axonemal dynein motor complexes. These light chains are crucial for the proper function of the dynein motor, which is responsible for the retrograde transport of various cellular cargoes along microtubules. DYNLRB1 and DYNLRB2 share a high degree of sequence similarity, approximately 98% in mammals, yet they exhibit both redundant and distinct roles in various cellular processes. While DYNLRB1 is ubiquitously expressed, DYNLRB2 expression is notably upregulated in the testis.

Gene and Protein Orthologs

DYNLRB1 and DYNLRB2 belong to the roadblock/LC7 family of dynein light chains. A key paralog of DYNLRB1 is DYNLRB2, and vice versa. Orthologs of these genes are found across a wide range of eukaryotic species, highlighting their conserved and fundamental roles in cellular function.

Table 1: Key Orthologs of Human DYNLRB1 and DYNLRB2

Species	DYNLRB1 Ortholog	DYNLRB2 Ortholog
Mus musculus (Mouse)	Dynlrb1	Dynlrb2
Rattus norvegicus (Rat)	Dynlrb1	Dynlrb2
Danio rerio (Zebrafish)	dynlrb1	dynlrb2
Drosophila melanogaster (Fruit fly)	robl	robl
Caenorhabditis elegans (Nematode)	dylrb-1	-

Quantitative Data: Expression Profiles

The expression of DYNLRB1 and DYNLRB2 varies significantly across different tissues, which is indicative of their specialized functions. DYNLRB1 is widely expressed, with high levels in the brain, kidney, and other tissues. In contrast, DYNLRB2 protein expression is highly restricted, with prominent expression in the testis.

Table 2: RNA Expression of DYNLRB1 in Human Tissues (nTPM)

Tissue	nTPM
Brain (Cerebral Cortex)	300 - 400
Kidney	300 - 400
Testis	200 - 300
Ovary	200 - 300
Lung	100 - 200
Liver	100 - 200
Heart Muscle	100 - 200
Skeletal Muscle	100 - 200

Data sourced from the Human Protein Atlas.

nTPM = normalized Transcripts Per Million.

Table 3: RNA Expression of DYNLRB2 in Human Tissues (nTPM)

Tissue	nTPM
Testis	200 - 300
Fallopian Tube	50 - 100
Endometrium	10 - 20
Brain (Cerebral Cortex)	< 10
Kidney	< 10
Liver	< 10
Lung	< 10
Heart Muscle	< 10

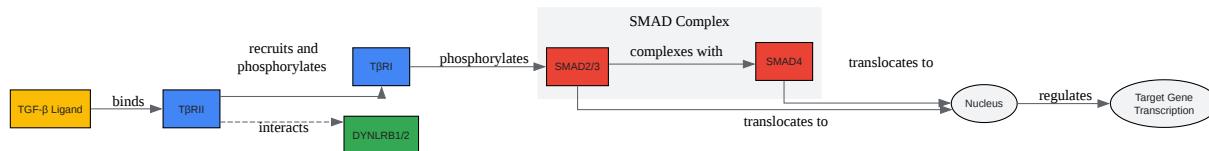
Data sourced from the Human Protein Atlas.

Core Functions and Cellular Roles

DYNLRB1 and DYNLRB2 are integral to the dynein motor complex, participating in a wide array of cellular functions:

- **Intracellular Transport:** As components of the dynein complex, they are essential for the retrograde transport of organelles, vesicles, and signaling molecules along microtubules.
- **Cell Division:** DYNLRB1 is crucial for mitotic spindle formation by targeting the nuclear mitotic apparatus protein (NuMA) and preventing centriole overduplication. DYNLRB2 plays a specialized role in male meiosis, ensuring spindle bipolarity by preventing pericentriolar material fragmentation and suppressing premature centriole disengagement.
- **Ciliogenesis:** DYNLRB2 is required for centriole satellite regulation, which is essential for the formation of cilia.
- **Neuronal Function:** DYNLRB1 is critical for neuronal survival and axon growth. Its depletion impairs the axonal transport of lysosomes and signaling endosomes.
- **Spermiogenesis:** DYNLRB2 is involved in the removal of the manchette structure during sperm development.

Signaling Pathways


DYNLRB1 and DYNLRB2 are implicated in several signaling pathways, most notably the Transforming Growth Factor-beta (TGF- β) pathway.

TGF- β Signaling Pathway

Both DYNLRB1 (also known as km23-1) and DYNLRB2 (km23-2) interact with components of the TGF- β signaling cascade. TGF- β signaling is initiated by the binding of a TGF- β ligand to its type II receptor (T β RII), which then recruits and phosphorylates the type I receptor (T β RI). This activated receptor complex propagates the signal intracellularly, primarily through the phosphorylation of SMAD proteins.

DYNLRB1 and DYNLRB2 have been shown to interact with T β RII. TGF- β signaling regulates this interaction and can lead to the phosphorylation of these dynein light chains. Specifically, DYNLRB2 is required for Smad3-dependent TGF- β signaling. The interaction with dynein light

chains suggests a mechanism for the transport of TGF- β signaling components or the localization of the signaling complex within the cell.

[Click to download full resolution via product page](#)

TGF- β signaling pathway involving DYNLRB proteins.

Interaction Partners

DYNLRB1 and DYNLRB2 interact with a variety of proteins to carry out their functions. These interactions are crucial for linking cargo to the dynein motor and for regulating the motor's activity.

Table 4: Key Interaction Partners of DYNLRB1 and DYNLRB2

Interacting Protein	Function of Interaction	Supporting Evidence
Dynein Intermediate Chains (DYNC1I1, DYNC1I2)	Structural component of the dynein complex, linking light chains to the motor.	Co-immunoprecipitation, Yeast-two-hybrid
NuMA (Nuclear Mitotic Apparatus Protein)	Targeting to spindle poles during cell division.	Immunofluorescence, Knockdown experiments
Rab6 Isoforms (Rab6A, Rab6A', Rab6B)	Regulation of retrograde transport from endosomes to the Golgi.	Yeast-two-hybrid, Co-immunoprecipitation, Pull-down assays
T β RII (TGF- β Receptor Type II)	Involvement in the TGF- β signaling pathway.	Yeast-two-hybrid, Co-immunoprecipitation
Bassoon	Axonal trafficking of presynaptic components.	Co-immunoprecipitation

Experimental Protocols

This section provides an overview of key experimental methodologies used to study DYNLRB1 and DYNLRB2.

siRNA-mediated Knockdown

This protocol is used to specifically reduce the expression of DYNLRB1 or DYNLRB2 to study their function.

- To cite this document: BenchChem. [The Dynein Light Chains DYNLRB1 and DYNLRB2: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15549233#lc10-gene-and-its-orthologs>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com